![molecular formula C9H10ClN3S B7556414 N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556414.png)
N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrazol-4-amine
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Overview
Description
N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrazol-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CTMP and has a molecular formula of C11H12ClN3S.
Mechanism of Action
The mechanism of action of CTMP is not fully understood, but it is believed to involve the inhibition of the enzyme monoamine oxidase A (MAO-A). MAO-A is an enzyme that breaks down neurotransmitters, such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, CTMP increases the levels of these neurotransmitters in the brain, which can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects
CTMP has been shown to have various biochemical and physiological effects, including increased dopamine and norepinephrine levels in the brain, enhanced cognitive function, and improved memory retention. CTMP has also been shown to have potential anti-cancer properties by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of CTMP is its high purity and yield, which makes it an ideal compound for laboratory experiments. CTMP is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of CTMP is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for CTMP research, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its effects on various biological pathways. CTMP may also have potential applications in the field of chemical biology, where it can be used as a tool compound to investigate the function of various enzymes and cellular processes.
Synthesis Methods
The synthesis of CTMP involves the reaction between 5-chlorothiophene-2-carbaldehyde and 1-methylpyrazol-4-amine in the presence of a reducing agent. The reaction yields CTMP in high yield and purity. This synthesis method has been optimized to reduce the production cost and increase the scalability of CTMP production.
Scientific Research Applications
CTMP has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and chemical biology. In medicinal chemistry, CTMP has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In neuropharmacology, CTMP has been studied for its effects on the central nervous system and its potential as a cognitive enhancer. In chemical biology, CTMP has been used as a tool compound to investigate the biological pathways involved in various cellular processes.
properties
IUPAC Name |
N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3S/c1-13-6-7(4-12-13)11-5-8-2-3-9(10)14-8/h2-4,6,11H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGJBYWXBJNFBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-Chlorothiophen-2-yl)methyl)-1-methyl-1H-pyrazol-4-amine |
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